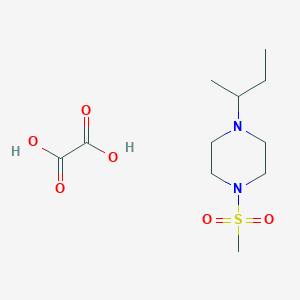![molecular formula C11H21NO B5226040 N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B5226040.png)
N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine is a compound that belongs to the class of bicyclic amines. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common motif in many biologically active molecules. The presence of the methoxypropan-2-yl group adds to its chemical diversity and potential for various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The bicyclo[2.2.1]heptane core is then functionalized to introduce the amine group. This can be done through various methods such as reductive amination or nucleophilic substitution.
Addition of the methoxypropan-2-yl group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or other oxygenated derivatives, while substitution reactions can produce a wide range of alkylated or acylated products.
科学研究应用
N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can serve as a ligand for studying receptor interactions and signaling pathways.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound shares the bicyclo[2.2.1]heptane core but has different substituents, leading to distinct properties and applications.
N-methyl-D-aspartic acid (NMDA): Although structurally different, NMDA is another compound that interacts with similar biological targets, particularly in the central nervous system.
Uniqueness
N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine is unique due to its specific combination of the bicyclo[2.2.1]heptane core and the methoxypropan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
N-(1-methoxypropan-2-yl)bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8(7-13-2)12-11-6-9-3-4-10(11)5-9/h8-12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFVMPIAYPCFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5225959.png)
![4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenol](/img/structure/B5225966.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5225972.png)


![2-(benzylthio)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5225988.png)
![N-[4-(1-ADAMANTYL)-5-METHYL-1,3-THIAZOL-2-YL]-2,4-DICHLORO-BENZAMIDE](/img/structure/B5225990.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-quinolinecarboxamide](/img/structure/B5225997.png)
![1-(4-fluorophenyl)-5-oxo-N-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B5226004.png)
![2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B5226011.png)
![N-{2-[(cyclohexylcarbonyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B5226025.png)
![N-(2-furylmethyl)-2-[(4-{[(4-methylphenyl)thio]methyl}benzoyl)amino]benzamide](/img/structure/B5226037.png)
![3'-BENZYL 5'-METHYL 6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE](/img/structure/B5226047.png)
![4-(4-fluorobenzyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B5226071.png)
